molecular formula C8H8O2S B13994124 5,5-Dimethylthieno[2,3-b]furan-4-one

5,5-Dimethylthieno[2,3-b]furan-4-one

Cat. No.: B13994124
M. Wt: 168.21 g/mol
InChI Key: PWMBHNSEDATMEJ-UHFFFAOYSA-N
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Description

5,5-Dimethylthieno[2,3-b]furan-4-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylthieno[2,3-b]furan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[2,3-b]furan precursor, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylthieno[2,3-b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring system .

Scientific Research Applications

5,5-Dimethylthieno[2,3-b]furan-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylthieno[2,3-b]furan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5,5-dimethylthieno[2,3-b]furan-4-one

InChI

InChI=1S/C8H8O2S/c1-8(2)6(9)5-3-4-10-7(5)11-8/h3-4H,1-2H3

InChI Key

PWMBHNSEDATMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(S1)OC=C2)C

Origin of Product

United States

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